2-Bromo-4-fluoro-5-iodopyridine
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Overview
Description
2-Bromo-4-fluoro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrFIN. This compound is of significant interest in organic chemistry due to its unique structure, which includes bromine, fluorine, and iodine atoms attached to a pyridine ring. These halogen substituents impart distinct chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-iodopyridine typically involves halogenation reactions starting from pyridine derivatives. One common method is the sequential halogenation of pyridine, where bromine, fluorine, and iodine are introduced stepwise under controlled conditions. For instance, the bromination of pyridine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination is often performed using iodine or iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable versions of the aforementioned synthetic routes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents are commonly used.
Coupling Reactions: Palladium or nickel catalysts, along with ligands such as triphenylphosphine (PPh3) or 1,10-phenanthroline, are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives.
Scientific Research Applications
2-Bromo-4-fluoro-5-iodopyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes and developing new therapeutics.
Medicine: It is employed in the design and synthesis of novel drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 2-Bromo-5-iodopyridine
- 2-Fluoro-5-iodopyridine
Uniqueness
2-Bromo-4-fluoro-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate for synthesizing a wide range of complex molecules. The presence of multiple halogens also allows for selective functionalization and fine-tuning of the compound’s chemical and biological properties.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGDRIPSIQBDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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